![molecular formula C21H15F2N5O2 B2451256 (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899984-40-8](/img/no-structure.png)
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Description
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H15F2N5O2 and its molecular weight is 407.381. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Gelators and Silver(I) Complexes
Research has identified quinoline urea derivatives, including compounds structurally similar to (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea, as potent supramolecular gelators when combined with silver(I) ions. These complexes exhibit unique gelation behavior in mixed solvents, demonstrating potential applications in material science for the creation of novel gel-based materials with specific mechanical and photophysical properties (Braga et al., 2013).
Antimicrobial and Antifungal Activities
The synthesis of new quinazolinone derivatives has been explored, with compounds demonstrating significant antimicrobial and antifungal activities. These findings suggest potential applications in the development of new antimicrobial agents for medical and agricultural use, highlighting the chemical's utility beyond its primary functions (Singh & Pandey, 2006).
Anti-Inflammatory and Analgesic Properties
Research into novel 4(3H)-quinazolinone derivatives has shown promising anti-inflammatory and analgesic properties. These findings open avenues for the development of new therapeutic agents targeting inflammation and pain, offering potential benefits in treating various chronic conditions (Farag et al., 2012).
Synthesis of Fused Pyridine Derivatives
Studies on the synthesis of new series of pyridine and fused pyridine derivatives, including the synthesis pathways and structural characterization, provide foundational knowledge for the development of novel compounds with potential applications in pharmaceuticals and organic electronics (Al-Issa, 2012).
Catalysts for Enantioselective Reactions
Research into pyridine-2,6-bis(oxazoline) complexes has demonstrated their efficacy as catalysts in enantioselective reactions, offering significant potential in synthetic chemistry for the production of chiral molecules. This application is crucial in the pharmaceutical industry, where the chirality of drug molecules can significantly impact their efficacy and safety (Desimoni et al., 2005).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one with 2,6-difluorobenzaldehyde followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst and solvent. The product is then purified by recrystallization or chromatography.", "Starting Materials": [ "2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one", "2,6-difluorobenzaldehyde", "urea" ], "Reaction": [ "Step 1: Dissolve 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one (1.0 equiv) and 2,6-difluorobenzaldehyde (1.2 equiv) in a suitable solvent (e.g. ethanol, methanol, or DMF).", "Step 2: Add a catalytic amount of a suitable base (e.g. triethylamine, pyridine, or DBU) to the reaction mixture and stir at room temperature for 30 minutes.", "Step 3: Heat the reaction mixture under reflux for 12-24 hours.", "Step 4: Cool the reaction mixture to room temperature and add urea (1.2 equiv).", "Step 5: Heat the reaction mixture under reflux for an additional 6-12 hours.", "Step 6: Allow the reaction mixture to cool to room temperature and filter off any precipitated solids.", "Step 7: Purify the crude product by recrystallization or chromatography." ] } | |
CAS RN |
899984-40-8 |
Product Name |
(E)-1-(2,6-difluorophenyl)-3-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C21H15F2N5O2 |
Molecular Weight |
407.381 |
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H15F2N5O2/c22-15-7-3-8-16(23)18(15)26-20(29)27-19-14-6-1-2-9-17(14)25-21(30)28(19)12-13-5-4-10-24-11-13/h1-11H,12H2,(H2,26,27,29) |
InChI Key |
MSDWKRFPMAEBFN-ZXVVBBHZSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CN=CC=C3)NC(=O)NC4=C(C=CC=C4F)F |
solubility |
not available |
Origin of Product |
United States |
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